Cas no 1226516-31-9 (1-(trimethyl-1H-pyrazol-4-yl)piperazine)
1-(trimethyl-1H-pyrazol-4-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(1,3,5-trimethylpyrazol-4-yl)piperazine
- 1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)piperazine
- Piperazine, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-
- 1-(trimethyl-1H-pyrazol-4-yl)piperazine
- EN300-1828610
- CS-0280050
- 1226516-31-9
-
- Inchi: 1S/C10H18N4/c1-8-10(9(2)13(3)12-8)14-6-4-11-5-7-14/h11H,4-7H2,1-3H3
- InChI Key: RVIXVGAZPPVRBQ-UHFFFAOYSA-N
- SMILES: N1(C2=C(C)N(C)N=C2C)CCNCC1
Computed Properties
- Exact Mass: 194.153146591g/mol
- Monoisotopic Mass: 194.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 332.7±42.0 °C(Predicted)
- pka: 8.88±0.10(Predicted)
1-(trimethyl-1H-pyrazol-4-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828610-0.05g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1828610-0.1g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1828610-0.25g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1828610-0.5g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1828610-1.0g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1828610-2.5g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1828610-5.0g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1828610-10.0g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1828610-1g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1828610-5g |
1-(trimethyl-1H-pyrazol-4-yl)piperazine |
1226516-31-9 | 5g |
$1821.0 | 2023-09-19 |
1-(trimethyl-1H-pyrazol-4-yl)piperazine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1-(trimethyl-1H-pyrazol-4-yl)piperazine
Comprehensive Overview of 1-(trimethyl-1H-pyrazol-4-yl)piperazine (CAS No. 1226516-31-9)
1-(trimethyl-1H-pyrazol-4-yl)piperazine, identified by its CAS number 1226516-31-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound features a piperazine ring linked to a trimethyl-1H-pyrazole moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its unique structural attributes contribute to its applications in drug discovery, particularly in modulating central nervous system (CNS) targets and enzyme inhibition.
The growing interest in 1-(trimethyl-1H-pyrazol-4-yl)piperazine aligns with broader trends in precision medicine and small-molecule therapeutics. Researchers frequently explore its potential in designing selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators, addressing conditions like anxiety and neurodegenerative diseases. Its pyrazole-piperazine hybrid structure also offers advantages in solubility and bioavailability, critical factors in modern drug formulation.
From a synthetic chemistry perspective, CAS 1226516-31-9 is valued for its reactivity in cross-coupling reactions and N-alkylation processes. Recent publications highlight its role in constructing high-affinity ligands for G-protein-coupled receptors (GPCRs), a hot topic in AI-driven drug discovery. The compound’s compatibility with green chemistry principles—such as catalyst-free reactions—further enhances its appeal in sustainable pharmaceutical manufacturing.
In agrochemical applications, derivatives of 1-(trimethyl-1H-pyrazol-4-yl)piperazine exhibit promising pesticidal activity, particularly against resistant insect strains. This aligns with global demands for eco-friendly crop protection solutions. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to validate its purity and structural integrity, ensuring compliance with regulatory standards.
The compound’s nomenclature often leads to searches for related terms like "pyrazole piperazine derivatives", "CAS 1226516-31-9 synthesis", and "trimethylpyrazole applications". These reflect user interest in its structure-activity relationships (SAR) and industrial scalability. Notably, its low cytotoxicity profile in preclinical studies positions it as a candidate for further translational research.
Emerging studies also investigate its potential in material science, particularly in designing organic semiconductors and coordination polymers. The electron-rich pyrazole core facilitates charge transport, a property leveraged in optoelectronic devices. Such interdisciplinary applications underscore the compound’s adaptability beyond traditional domains.
To address common queries, 1-(trimethyl-1H-pyrazol-4-yl)piperazine is commercially available through specialty chemical suppliers, with purity grades exceeding 98%. Storage recommendations typically emphasize anhydrous conditions and protection from light to maintain stability. Researchers are advised to consult Safety Data Sheets (SDS) for handling protocols, though it is not classified as hazardous under standard regulations.
In summary, 1226516-31-9 represents a multifaceted building block in contemporary chemistry. Its relevance to drug development, agrochemical innovation, and advanced materials ensures sustained scientific and commercial interest. Future research may explore its enantioselective synthesis or hybrid frameworks for multitarget therapeutics, further expanding its utility.
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